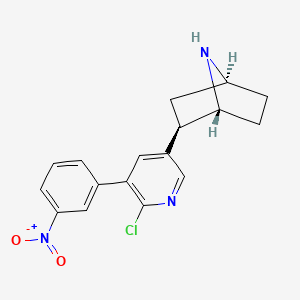

3'-(3-Nitrophenyl)epibatidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

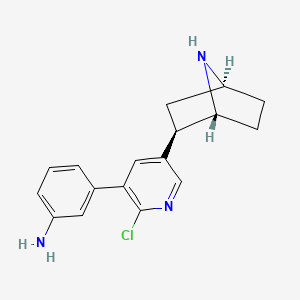

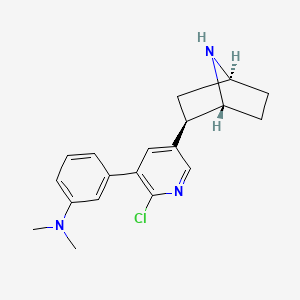

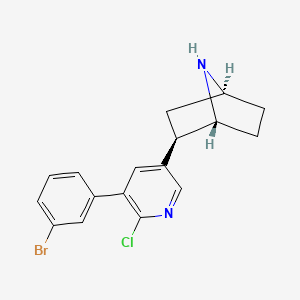

La 3’-(3-nitrophényl)épibatidine est un analogue synthétique de l’épibatidine, un alcaloïde puissant initialement isolé de la peau de la grenouille venimeuse équatorienne, Epipedobates tricolor. L’épibatidine est connue pour sa forte affinité pour les récepteurs nicotiniques de l’acétylcholine (nAChR) et ses puissantes propriétés analgésiques, qui sont significativement plus élevées que celles de la morphine . L’introduction d’un groupe nitrophényle en position 3’ de l’épibatidine vise à modifier son profil pharmacologique et potentiellement à réduire sa toxicité tout en conservant ses avantages thérapeutiques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la 3’-(3-nitrophényl)épibatidine implique plusieurs étapes clés. Une méthode courante commence par la diazotation de la 3’-(3-aminophényl)épibatidine à l’aide de nitrite de sodium dans de l’acide chlorhydrique. Cette réaction donne l’analogue 3’-(3-nitrophényl)épibatidine . Les conditions de réaction impliquent généralement le maintien d’une basse température pour contrôler la vitesse de réaction et éviter les réactions secondaires.

Méthodes de production industrielle

La production industrielle de 3’-(3-nitrophényl)épibatidine suivrait probablement des voies de synthèse similaires, mais à plus grande échelle. Cela impliquerait l’optimisation des conditions de réaction pour maximiser le rendement et la pureté tout en minimisant les coûts et l’impact environnemental. L’utilisation de réacteurs à écoulement continu et de plateformes de synthèse automatisées pourrait améliorer l’efficacité et l’évolutivité du processus de production .

Analyse Des Réactions Chimiques

Types de réactions

La 3’-(3-nitrophényl)épibatidine peut subir diverses réactions chimiques, notamment :

Réactifs et conditions courants

Réduction : Hydrogénation catalytique à l’aide de palladium sur carbone dans du méthanol.

Substitution : Nucléophiles tels que des amines ou des thiols en présence d’une base.

Principaux produits formés

Réduction : 3’-(3-aminophényl)épibatidine.

Substitution : Divers dérivés phénylés substitués en fonction du nucléophile utilisé.

4. Applications de la recherche scientifique

La 3’-(3-nitrophényl)épibatidine a plusieurs applications de recherche scientifique :

Applications De Recherche Scientifique

3’-(3-nitrophenyl)epibatidine has several scientific research applications:

Mécanisme D'action

Le mécanisme d’action de la 3’-(3-nitrophényl)épibatidine implique son interaction avec les récepteurs nicotiniques de l’acétylcholine (nAChR). Ces récepteurs sont des canaux ioniques ligand-dépendants oligomériques transmembranaires exprimés à la fois au niveau central et périphérique . Lorsqu’elle se lie aux nAChR, la 3’-(3-nitrophényl)épibatidine agit comme un agoniste, ce qui entraîne l’ouverture du canal ionique et la dépolarisation subséquente du neurone . Cette interaction est responsable de ses effets analgésiques .

Comparaison Avec Des Composés Similaires

La 3’-(3-nitrophényl)épibatidine est comparée à d’autres analogues de l’épibatidine, tels que :

3’-(3-aminophényl)épibatidine : Cet analogue a une structure similaire, mais avec un groupe amino au lieu d’un groupe nitro.

3’-(3-méthoxyphényl)épibatidine : Cet analogue possède un groupe méthoxy, qui affecte son affinité de liaison et sa sélectivité pour les nAChR.

Analogues de la 2’-fluoro-3’-(pyridinyl substitué)épibatidine : Ces composés se sont avérés avoir des propriétés in vitro nAChR similaires, mais avec une sélectivité améliorée et des effets secondaires réduits.

Le caractère unique de la 3’-(3-nitrophényl)épibatidine réside dans ses modifications spécifiques qui visent à équilibrer la puissance et la sécurité, ce qui en fait un candidat prometteur pour des recherches et un développement supplémentaires .

Propriétés

Formule moléculaire |

C17H16ClN3O2 |

|---|---|

Poids moléculaire |

329.8 g/mol |

Nom IUPAC |

(1R,2R,4S)-2-[6-chloro-5-(3-nitrophenyl)pyridin-3-yl]-7-azabicyclo[2.2.1]heptane |

InChI |

InChI=1S/C17H16ClN3O2/c18-17-15(10-2-1-3-13(6-10)21(22)23)7-11(9-19-17)14-8-12-4-5-16(14)20-12/h1-3,6-7,9,12,14,16,20H,4-5,8H2/t12-,14+,16+/m0/s1 |

Clé InChI |

PIJBUFHMIMFCEN-JGGQBBKZSA-N |

SMILES isomérique |

C1C[C@@H]2[C@H](C[C@H]1N2)C3=CC(=C(N=C3)Cl)C4=CC(=CC=C4)[N+](=O)[O-] |

SMILES canonique |

C1CC2C(CC1N2)C3=CC(=C(N=C3)Cl)C4=CC(=CC=C4)[N+](=O)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[125I]1-(2-iodophenyl)-4-cyano-5-(4-methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxylate](/img/structure/B10790477.png)

![4-[(2,4-Dichlorophenyl)(phenyl)methyl]-N-piperidin-1-ylpiperazine-1-carboxamide](/img/structure/B10790478.png)

![N-cyclohexyl-4-[(2,4-dichlorophenyl)(4-methoxyphenyl)methyl]piperazine-1-carboxamide](/img/structure/B10790482.png)

![4-[(3-chlorophenyl)(2,4-dichlorophenyl)methyl]-N-cyclohexylpiperazine-1-carboxamide](/img/structure/B10790485.png)

![N-cyclohexyl-4-[(2,6-dichlorophenyl)(phenyl)methyl]piperazine-1-carboxamide](/img/structure/B10790518.png)

![4-[(2-fluoro-4-chlorophenyl)(phenyl)methyl]-N-cyclohexylpiperazine-1-carboxamide](/img/structure/B10790530.png)

![N-Cyclohexyl-4-[(2,4-dichlorophenyl)(phenyl)methyl]-piperazine-1-carboxamide](/img/structure/B10790536.png)